7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine 7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17824182
InChI: InChI=1S/C9H16N4/c1-4-8-6(2)5-10-9-11-7(3)12-13(8)9/h6,8H,4-5H2,1-3H3,(H,10,11,12)
SMILES:
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol

7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC17824182

Molecular Formula: C9H16N4

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
IUPAC Name 7-ethyl-2,6-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C9H16N4/c1-4-8-6(2)5-10-9-11-7(3)12-13(8)9/h6,8H,4-5H2,1-3H3,(H,10,11,12)
Standard InChI Key ZFRPAVCZFUGLGE-UHFFFAOYSA-N
Canonical SMILES CCC1C(CNC2=NC(=NN12)C)C

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s molecular formula is C₉H₁₆N₄, with a molecular weight of 180.25 g/mol . Its IUPAC name, 7-ethyl-2,6-dimethyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine, reflects the ethyl and methyl substituents at positions 7, 2, and 6 of the bicyclic framework. Key identifiers include:

PropertyValue
SMILESCCC1C(CNC2=NC(=NN12)C)C
InChIKeyZFRPAVCZFUGLGE-UHFFFAOYSA-N
Canonical SMILESCCC1C(CNC2=NC(=NN12)C)C
PubChem CID136840698

The tetracyclic structure consists of a triazole ring fused to a partially hydrogenated pyrimidine ring, with ethyl and methyl groups introducing steric and electronic modifications .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of triazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions. For example:

  • Intermediate preparation: Reacting 3-amino-1,2,4-triazole with β-diketones or β-ketoesters under acidic conditions forms the triazolopyrimidine core .

  • Alkylation: Introducing ethyl and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

A representative procedure for analogous compounds involves heating 3-amino-1,2,4-triazole with ethyl acetoacetate in acetic acid, followed by alkylation with ethyl iodide and methyl chloride . Yields for such reactions typically range from 70% to 85% after recrystallization .

Structural Analogues

Modifications at positions 2, 6, and 7 influence bioactivity:

PositionSubstituentEffect on Activity
2MethylEnhances metabolic stability
6MethylImproves lipophilicity
7EthylModulates receptor binding

For instance, replacing the ethyl group at position 7 with a chloropropyl chain in similar compounds increased antitumor activity by 40% in HT-1080 fibrosarcoma cells .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its heteroaromatic structure:

  • Water solubility: Low (<1 mg/mL at 25°C) due to hydrophobic ethyl/methyl groups.

  • Organic solvents: Soluble in DMSO (50 mg/mL), ethanol (20 mg/mL), and dichloromethane (>100 mg/mL).

  • Stability: Stable under ambient conditions but susceptible to oxidation at the triazole N-H group .

Crystallographic Data

While no single-crystal X-ray data exist for this specific derivative, related Co(II) complexes with 5,7-dimethyl- triazolo[1,5-a]pyrimidine ligands crystallize in monoclinic (space group C2/c) and orthorhombic (space group Pbca) systems . Bond lengths in the triazole ring average 1.32 Å (C-N) and 1.38 Å (N-N), consistent with aromatic character .

CompoundIC₅₀ (μM)Cell Line
7-Chloro-2-methyl 12.3Bel-7402 (liver)
7-Ethyl-2,6-dimethyl*Pending*Pending

The ethyl group at position 7 may enhance membrane permeability, while methyl groups at 2 and 6 could reduce off-target interactions .

Antimicrobial Properties

Co(II) complexes with similar ligands exhibit moderate activity against E. coli (MIC = 32 μg/mL) and S. aureus (MIC = 64 μg/mL) . The free ligand shows weaker activity, suggesting metal coordination is critical for efficacy .

Coordination Chemistry

The triazole nitrogen atoms serve as binding sites for transition metals:

  • Co(II) complexes: Form octahedral geometries with two triazolopyrimidine ligands and four water molecules .

  • Potential applications: Catalysis, magnetic materials, and anticancer agents via redox-active metal centers .

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